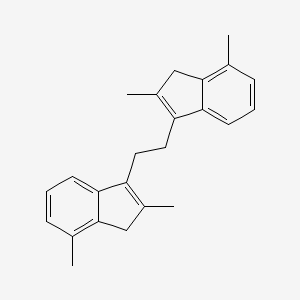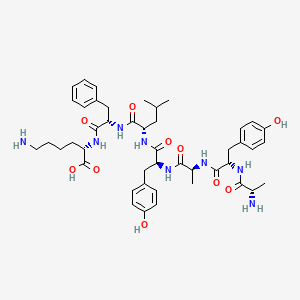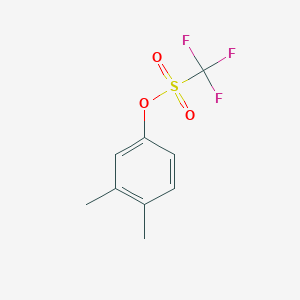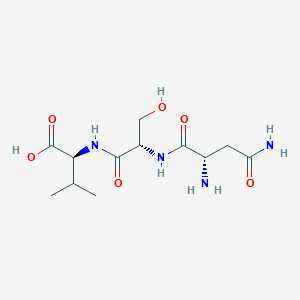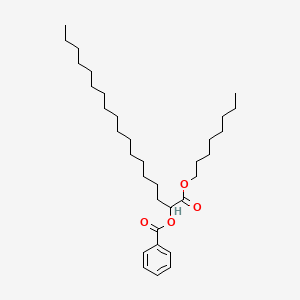
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a long aliphatic chain with an octyloxy substituent
Vorbereitungsmethoden
The synthesis of 1-(Octyloxy)-1-oxooctadecan-2-yl benzoate typically involves esterification reactions. One common method involves the reaction of benzoic acid with an alcohol derivative, such as octyloxy-octadecanol, in the presence of a catalyst. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and yield .
Analyse Chemischer Reaktionen
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Wirkmechanismus
The mechanism of action of 1-(Octyloxy)-1-oxooctadecan-2-yl benzoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .
Vergleich Mit ähnlichen Verbindungen
1-(Octyloxy)-1-oxooctadecan-2-yl benzoate can be compared with other similar compounds, such as:
Octyl benzoate: Similar in structure but lacks the long aliphatic chain.
Octyloxybenzoic acid: Contains an octyloxy group but differs in the functional group attached to the benzoate.
Octyloxy-octadecanol:
Eigenschaften
CAS-Nummer |
224965-24-6 |
|---|---|
Molekularformel |
C33H56O4 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
(1-octoxy-1-oxooctadecan-2-yl) benzoate |
InChI |
InChI=1S/C33H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-24-28-31(37-32(34)30-26-22-21-23-27-30)33(35)36-29-25-20-10-8-6-4-2/h21-23,26-27,31H,3-20,24-25,28-29H2,1-2H3 |
InChI-Schlüssel |
DZSUQYLEWRURQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


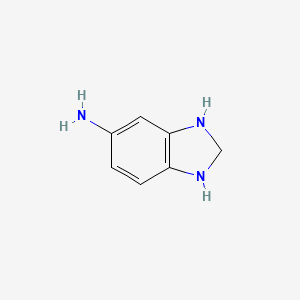
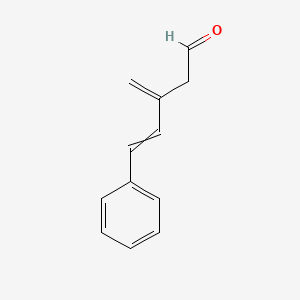
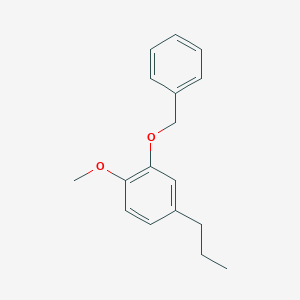

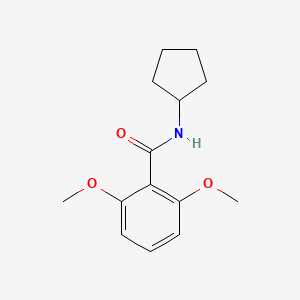

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
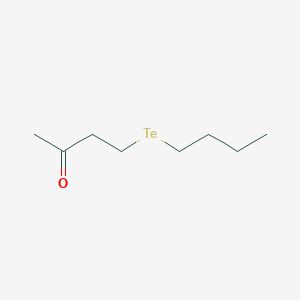
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

